2-(4-METHANESULFONYLPIPERAZIN-1-YL)-N-(2-PHENYLETHYL)ACETAMIDE
Overview
Description
2-(4-METHANESULFONYLPIPERAZIN-1-YL)-N-(2-PHENYLETHYL)ACETAMIDE is a synthetic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a methanesulfonyl group and an acetamide moiety linked to a phenylethyl group. Its unique structure allows it to interact with various biological targets, making it valuable in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHANESULFONYLPIPERAZIN-1-YL)-N-(2-PHENYLETHYL)ACETAMIDE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Methanesulfonyl Group: The piperazine ring is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.
Acetamide Formation: The final step involves the acylation of the piperazine derivative with 2-phenylethylamine and acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHANESULFONYLPIPERAZIN-1-YL)-N-(2-PHENYLETHYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The acetamide moiety can be reduced to form amine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides are used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-(4-METHANESULFONYLPIPERAZIN-1-YL)-N-(2-PHENYLETHYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-METHANESULFONYLPIPERAZIN-1-YL)-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The methanesulfonyl group and the acetamide moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-METHYLPIPERAZIN-1-YL)-N-(2-PHENYLETHYL)ACETAMIDE: Lacks the methanesulfonyl group, resulting in different biological activity.
2-(4-ETHANESULFONYLPIPERAZIN-1-YL)-N-(2-PHENYLETHYL)ACETAMIDE: Contains an ethanesulfonyl group instead of methanesulfonyl, leading to variations in chemical reactivity and biological effects.
Uniqueness
The presence of the methanesulfonyl group in 2-(4-METHANESULFONYLPIPERAZIN-1-YL)-N-(2-PHENYLETHYL)ACETAMIDE imparts unique chemical and biological properties, distinguishing it from similar compounds. This group enhances its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
2-(4-methylsulfonylpiperazin-1-yl)-N-(2-phenylethyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-22(20,21)18-11-9-17(10-12-18)13-15(19)16-8-7-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBFBCXQKXJYDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC(=O)NCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.